molecular formula C20H20F3N5O4S B10962114 1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10962114
M. Wt: 483.5 g/mol
InChI Key: ZQZNIPOTCOHXBK-UHFFFAOYSA-N
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Description

1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrimidinyl group, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the trifluoromethyl group and the coupling of various functional groups. The synthetic route may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

This detailed article provides a comprehensive overview of 1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20F3N5O4S

Molecular Weight

483.5 g/mol

IUPAC Name

1-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H20F3N5O4S/c1-11-7-16(20(21,22)23)26-19(24-11)33-10-28-6-5-13(27-28)18(29)25-12-8-14(30-2)17(32-4)15(9-12)31-3/h5-9H,10H2,1-4H3,(H,25,29)

InChI Key

ZQZNIPOTCOHXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCN2C=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(F)(F)F

Origin of Product

United States

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